molecular formula C12H14Cl2N2O3 B2781348 Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate CAS No. 1389045-70-8

Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate

Cat. No.: B2781348
CAS No.: 1389045-70-8
M. Wt: 305.16
InChI Key: OBLWEGQRFJZXBQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical chemistry. This compound features a dichloropyridine moiety, a structure frequently employed in medicinal chemistry for its role as a key scaffold in bioactive molecules . The tert-butyl ester group provides valuable synthetic utility, serving as a common protecting group for carboxylic acids, which can be readily deprotected under mild acidic conditions to generate the corresponding carboxylic acid for further derivatization . Compounds featuring similar tert-butyl ester and pyridine structures have demonstrated significant importance as intermediates in the synthesis of active pharmaceutical ingredients, including cystic fibrosis transmembrane conductance regulator (CFTR) modulators and cholesterol-lowering medications . The dichloropyridine subunit present in this molecule is a privileged structure in drug discovery, frequently incorporated into inhibitors and modulators of protein-protein interactions . Researchers value this compound for its potential application in constructing more complex molecular architectures through amide bond formation and nucleophilic aromatic substitution reactions, where the chlorine atoms can be selectively displaced with various nucleophiles. The structure-activity relationship (SAR) of analogous compounds indicates that the dichloropyridine component often contributes to target binding affinity and metabolic stability . This chemical is provided with comprehensive analytical data to ensure batch-to-batch consistency and is intended solely for research purposes in laboratory settings. It is not approved for diagnostic or therapeutic applications, and appropriate handling procedures should be followed consistent with other research compounds of similar complexity.

Properties

IUPAC Name

tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-12(2,3)19-9(17)6-16-11(18)7-4-8(13)10(14)15-5-7/h4-5H,6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWEGQRFJZXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 5,6-dichloropyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and amide functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

    Triethylamine: Used as a base in the synthesis of the compound.

    Dichloromethane: Common solvent for the reaction.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed

    Hydrolysis: Yields 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetic acid.

    Reduction: Yields the corresponding alcohol derivative.

Scientific Research Applications

Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibitors due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on their core scaffolds, substitution patterns, and biological relevance. Below is a comparative analysis with key analogs:

Structural Analogs

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (CAS: 131797-35-8) Core Structure: Contains a tert-butyl ester and a phenolic ether group. Applications: Primarily used in polymer synthesis and as a crosslinking agent, unlike the dichloropyridine derivative’s role in medicinal chemistry .

1,2-Dichloro-4-nitrobenzene

  • Core Structure : Aromatic dichloro-nitro compound.
  • Functional Overlap : Acts as a substrate for GSTs, similar to the dichloropyridine group in the target compound. However, it lacks the ester and acetamide functionalities, limiting its utility as a synthetic intermediate .

Functional Analogs

2(3)-tert-Butyl-4-hydroxyanisole (BHA)

  • Mechanistic Similarity : Both compounds modulate GST activity. BHA elevates hepatic GST levels, enhancing detoxification of mutagenic metabolites like benzo(a)pyrene oxides .
  • Key Difference : BHA is a dietary antioxidant with direct GST-inducing properties, whereas the dichloropyridine derivative likely acts as a substrate or inhibitor of GST-mediated conjugation .

Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) Biological Overlap: Like BHA, ethoxyquin elevates GST activity. However, its quinoline scaffold differs structurally from the dichloropyridine-acetamide hybrid, resulting in divergent metabolic fates and applications in feed preservation vs. drug synthesis .

Data Table: Comparative Properties

Property Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate BHA 1,2-Dichloro-4-nitrobenzene
Electrophilicity High (due to dichloropyridine) Low Moderate (nitro group)
GST Interaction Substrate/Inhibitor Inducer Substrate
Primary Application Pharmaceutical intermediate Antioxidant Chemical synthesis
Metabolic Role Conjugation with glutathione GST induction Detoxification via GST
Structural Complexity High (hybrid scaffold) Low (simple phenol derivative) Moderate (aromatic dichloro)

Research Findings and Mechanistic Insights

  • GST Activity Modulation : The dichloropyridine group in the target compound facilitates GST-mediated conjugation, analogous to 1,2-dichloro-4-nitrobenzene. However, its tert-butyl ester enhances solubility, making it more suitable for in vivo studies compared to simpler chlorinated aromatics .
  • Antioxidant Contrast : Unlike BHA and ethoxyquin, which elevate GST activity systemically, the target compound’s effects are localized to specific metabolic pathways due to its structural specificity .

Biological Activity

Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with two chlorine substituents and an amino group, making it a member of the pyridine derivative class. The presence of the tert-butyl ester enhances its lipophilicity and stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to active sites.
  • Receptor Binding : The amino and chlorine groups facilitate interactions with receptors, potentially modulating their activity. This can lead to altered signaling pathways within cells.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

CompoundMIC (μg/mL)Activity
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate4Anti-MRSA
Novel thiazole derivatives4Anti-C. difficile
Tert-butyl phenylthiazole8Moderate against E. coli

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various pathogens, suggesting that structural modifications can enhance antimicrobial potency.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on similar compounds have demonstrated favorable toxicity profiles at concentrations significantly above their MIC values. For instance, one study reported that a derivative maintained over 90% cell viability in MCF-7 cells at concentrations up to 32 μg/mL, indicating a good safety margin for further development.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is vital for optimizing drug design. Key factors influencing SAR for this compound include:

  • Substituent Positioning : The position of chlorine atoms on the pyridine ring significantly affects both reactivity and binding affinity.
  • Functional Group Variability : Alterations in the amino group or ester functionalities can lead to variations in lipophilicity and solubility, impacting bioavailability.

Case Studies

  • Antimicrobial Efficacy Against MRSA : In a recent study, a series of derivatives based on pyridine structures were synthesized and tested against MRSA strains. Compounds with a tert-butyl group exhibited enhanced membrane penetration and metabolic resistance compared to their linear counterparts, leading to prolonged antibacterial effects.
  • Pharmacokinetic Profiles : Utilizing software like PK-Sim for metabolic simulations revealed that certain derivatives had improved pharmacokinetic properties, such as longer half-lives and better tissue distribution profiles than traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves coupling 5,6-dichloropyridine-3-carboxylic acid with tert-butyl glycinate derivatives via amide bond formation. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCl/HOBt) and maintaining anhydrous conditions to prevent ester hydrolysis. Reaction yields are influenced by stoichiometry, solvent polarity (e.g., DMF or dichloromethane), and temperature control (20–25°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the ester, amide, and pyridine moieties through characteristic shifts (e.g., tert-butyl protons at ~1.4 ppm, pyridine aromatic protons at 7.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields during the synthesis of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) or the Nelder-Mead simplex method to systematically vary parameters (e.g., catalyst loading, solvent ratio, temperature). For example, a simplex optimization might test reaction times (4–24 hours) and reagent equivalents (1.2–2.0 eq) to identify maxima in yield. Parallel microscale reactions (e.g., in 96-well plates) can accelerate screening .

Q. What experimental strategies should be employed to address the lack of ecological and toxicological data for this compound?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release on HEK-293 cells) and Daphnia magna acute toxicity tests (OECD 202). For persistence studies, use OECD 301 biodegradation protocols, monitoring CO₂ evolution. Soil mobility can be assessed via column leaching experiments with HPLC quantification .

Q. How can contradictory data regarding the compound’s reactivity in different solvent systems be systematically analyzed?

  • Methodological Answer : Perform solvent polarity parameter (ET30) correlations to assess nucleophilicity/electrophilicity trends. Use computational tools (e.g., DFT calculations for solvation energies) to model solvent effects. Validate hypotheses with kinetic studies (e.g., pseudo-first-order rate constants in THF vs. acetonitrile) .

Q. What methodologies are recommended for studying the hydrolytic stability of the tert-butyl ester under varying pH and temperature conditions?

  • Methodological Answer : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C, sampling at intervals (0–72 hours). Analyze degradation products via LC-MS and quantify ester cleavage using ¹H NMR integration of tert-butyl peaks. Transition-state modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. In designing derivatives of this compound, what functional group compatibility considerations must be addressed?

  • Methodological Answer : Prioritize protecting group strategies (e.g., Fmoc for amines) to avoid side reactions during derivatization. Assess steric hindrance from the tert-butyl group in coupling reactions (e.g., Suzuki-Miyaura cross-coupling). Use orthogonal deprotection methods (e.g., TFA for tert-butyl esters, hydrogenolysis for benzyl groups) .

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